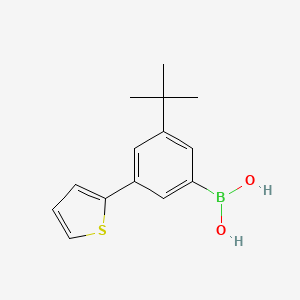
(3-(tert-Butyl)-5-(thiophen-2-yl)phenyl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-(tert-Butyl)-5-(thiophen-2-yl)phenyl)boronic acid is an organic compound that belongs to the class of boronic acids. Boronic acids are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions. This compound features a tert-butyl group, a thiophene ring, and a phenyl ring, making it a unique and valuable building block in various chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-(tert-Butyl)-5-(thiophen-2-yl)phenyl)boronic acid typically involves the following steps:
Bromination: The starting material, 3-tert-butyl-5-thiophen-2-ylphenyl, is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride.
Lithiation: The brominated intermediate is then subjected to lithiation using n-butyllithium or a similar organolithium reagent.
Borylation: The lithiated intermediate is treated with a boron source, such as trimethyl borate or bis(pinacolato)diboron, to introduce the boronic acid functionality.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form the corresponding phenol derivative.
Reduction: Reduction reactions can convert the boronic acid group to a hydroxyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the boronic acid group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Palladium catalysts are often employed in Suzuki-Miyaura cross-coupling reactions.
Major Products:
Phenol Derivative: Formed through oxidation.
Hydroxyl Compound: Formed through reduction.
Coupled Products: Formed through Suzuki-Miyaura cross-coupling with various aryl or vinyl halides.
Scientific Research Applications
(3-(tert-Butyl)-5-(thiophen-2-yl)phenyl)boronic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in cross-coupling reactions.
Biology: Employed in the development of boron-containing drugs and as a probe for studying biological systems.
Medicine: Investigated for its potential in drug delivery systems and as a component in boron neutron capture therapy (BNCT).
Industry: Utilized in the production of advanced materials, such as polymers and electronic components.
Mechanism of Action
The mechanism of action of (3-(tert-Butyl)-5-(thiophen-2-yl)phenyl)boronic acid primarily involves its ability to form stable complexes with various substrates. The boronic acid group can interact with diols, amines, and other nucleophiles, facilitating a range of chemical transformations. In biological systems, it can target specific enzymes or receptors, modulating their activity through covalent or non-covalent interactions.
Comparison with Similar Compounds
Phenylboronic Acid: Lacks the tert-butyl and thiophene groups, making it less sterically hindered.
Thiophen-2-ylboronic Acid: Contains the thiophene ring but lacks the tert-butyl and phenyl groups.
tert-Butylphenylboronic Acid: Contains the tert-butyl and phenyl groups but lacks the thiophene ring.
Uniqueness: (3-(tert-Butyl)-5-(thiophen-2-yl)phenyl)boronic acid is unique due to its combination of steric hindrance from the tert-butyl group and electronic properties from the thiophene ring. This makes it particularly valuable in selective reactions and applications where both steric and electronic factors play a crucial role.
Properties
Molecular Formula |
C14H17BO2S |
|---|---|
Molecular Weight |
260.2 g/mol |
IUPAC Name |
(3-tert-butyl-5-thiophen-2-ylphenyl)boronic acid |
InChI |
InChI=1S/C14H17BO2S/c1-14(2,3)11-7-10(13-5-4-6-18-13)8-12(9-11)15(16)17/h4-9,16-17H,1-3H3 |
InChI Key |
IIGWTMJNRQUULQ-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=CC(=C1)C(C)(C)C)C2=CC=CS2)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















